Windorphen

Histone Acetyltransferase Epigenetics Cancer Research

Windorphen (CAS 19881-70-0) is the only commercially available small molecule with documented β-catenin-1 isoform selectivity, enabling unambiguous discrimination between β-catenin-1 and β-catenin-2 functions. It selectively inhibits p300 (IC50 4.2 µM) over CBP, unlike broad-spectrum agents (A-485) or CBP-preferential inhibitors (ICG-001, PRI-724). This specificity is essential for co-activator-specific gene regulation studies. Windorphen induces apoptosis selectively in Wnt-mutant cancer cells (e.g., SW480), sparing wild-type cells, ideal for synthetic lethality screens. Pair with the (E)-isomer inactive control for rigorous assay validation.

Molecular Formula C17H15ClO3
Molecular Weight 302.7 g/mol
Cat. No. B10823019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWindorphen
Molecular FormulaC17H15ClO3
Molecular Weight302.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=O
InChIInChI=1S/C17H15ClO3/c1-20-14-7-3-12(4-8-14)16(11-19)17(18)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b17-16+
InChIKeyVNRALGZMXHFBPG-WUKNDPDISA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Windorphen for Wnt/β-Catenin Research: A Selective p300 HAT Inhibitor with β-Catenin-1 Specificity


Windorphen (CAS 19881-70-0) is a (Z)-3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde small molecule that acts as a selective inhibitor of Wnt/β-catenin signaling by targeting p300 histone acetyltransferase (HAT) [1]. Discovered through a zebrafish-based in vivo screen, Windorphen disrupts the association of p300 with the C-terminal transactivation domain of β-catenin-1, but not β-catenin-2 . It exhibits an in vitro IC50 of 4.2 µM against p300 HAT and >10-fold selectivity over other HATs , and induces apoptosis in Wnt-mutant cancer cells [2].

Why Windorphen Cannot Be Substituted with Other Wnt/β-Catenin or p300 Inhibitors


Generic substitution among Wnt/β-catenin pathway inhibitors or p300 HAT inhibitors is not scientifically justified due to critical mechanistic and functional divergences. Windorphen uniquely targets p300 over CBP [1] and exhibits β-catenin-1 isoform specificity , while many analogs lack this dual-layer selectivity. Substituting Windorphen with a broad-spectrum p300/CBP inhibitor (e.g., A-485) or a CBP-selective inhibitor (e.g., ICG-001, PRI-724) alters the co-activator landscape and may confound experimental interpretation, particularly in models where β-catenin-1 vs. β-catenin-2 function is being dissected. The following quantitative evidence demonstrates precisely where Windorphen differentiates from closest comparators.

Quantitative Differentiation of Windorphen: Head-to-Head and Cross-Study Comparative Evidence


p300 HAT Inhibition Potency and Selectivity vs. L002 and C646

Windorphen inhibits p300 HAT with an IC50 of 4.2 µM and exhibits >10-fold selectivity over other histone acetyltransferases . In direct comparison, L002 has an IC50 of 1.98 µM for p300 , while C646 has a Ki of 400 nM (IC50 ~1.6 µM) . Although L002 and C646 show greater potency, their selectivity profiles differ: L002 also inhibits GNAT family HATs, and C646 is a competitive inhibitor of acetyl-CoA binding. Windorphen's >10-fold selectivity offers a cleaner tool for p300-specific functional studies where off-target HAT inhibition must be minimized.

Histone Acetyltransferase Epigenetics Cancer Research

Wnt/β-Catenin Reporter Assay Activity vs. PRI-724 and iCRT3

Windorphen inhibits Wnt3a-inducible TOPFLASH-luciferase activity in STF293 cells with an IC50 of 1.5 µM [1]. In contrast, PRI-724, a second-generation CBP/β-catenin inhibitor, shows an IC50 of 45 nM in β-catenin/CBP interaction assays , while iCRT3 inhibits Wnt-responsive STF16-luc reporter with an IC50 of 8.2 nM [2]. Windorphen's moderate potency in this cell-based assay is offset by its unique mechanism: it targets p300-β-catenin-1 interaction, not CBP, providing a distinct pharmacological profile for dissecting co-activator-specific Wnt signaling.

Wnt Signaling Reporter Assay Drug Discovery

β-Catenin Isoform Selectivity: β-Catenin-1 vs. β-Catenin-2

Windorphen specifically targets the C-terminal transactivation domain of β-catenin-1 without affecting β-catenin-2 . This isoform selectivity was demonstrated in zebrafish, where Windorphen selectively blocked Wnt signals required for ventral development mediated by β-catenin-1, while β-catenin-2 function remained unaffected [1]. In contrast, most Wnt pathway inhibitors (e.g., ICG-001, PRI-724, iCRT3) lack reported β-catenin isoform discrimination. Windorphen is currently the only commercially available small molecule with documented β-catenin-1-specific activity, making it indispensable for dissecting non-redundant functions of β-catenin isoforms.

β-Catenin Isoforms Developmental Biology Zebrafish Model

Cancer Cell Killing Selectivity: Wnt-Mutant vs. Wnt-Wildtype Cells

Windorphen robustly and selectively kills cancer cells harboring Wnt-activating mutations [1]. In human colon adenocarcinoma SW480 cells (APC-mutant, constitutively active Wnt signaling), 72-hour treatment with 20 µM Windorphen caused widespread apoptosis as measured by TUNEL assay [2]. While quantitative IC50 values for cell viability are not reported, the selective killing of Wnt-mutant over Wnt-wildtype cells is a key differentiation point. In contrast, pan-p300/CBP inhibitors like A-485 exhibit potent anti-proliferative activity across both Wnt-mutant and wildtype cells (e.g., IC50 ~67 nM in prostate cancer cell lines) [3], lacking the same context-dependent selectivity.

Cancer Therapeutics Colorectal Cancer Targeted Therapy

Availability of Validated Inactive Control: (E)-Isomer for Experimental Rigor

A critical differentiator for Windorphen is the commercial availability of its (E)-isomer, which serves as a structurally matched inactive control . The (E)-isomer (≥98% HPLC) exhibits no significant inhibition of p300 HAT or Wnt/β-catenin signaling, providing a direct negative control for Windorphen's specific effects . In contrast, many p300 inhibitors (e.g., L002, C646) lack readily available, validated inactive controls. This pair enables rigorous experimental design to distinguish on-target from off-target effects, a key requirement for high-quality chemical biology studies.

Chemical Probe Negative Control Assay Validation

Optimal Use Cases for Windorphen Based on Quantitative Differentiation Evidence


Dissecting β-Catenin-1 vs. β-Catenin-2 Functional Redundancy

Windorphen is the only commercially available small molecule with documented β-catenin-1 isoform selectivity, making it indispensable for studies aiming to differentiate the functions of β-catenin-1 and β-catenin-2 in zebrafish, mammalian, or other model systems [1]. Researchers should use Windorphen to selectively ablate β-catenin-1-dependent Wnt signaling while leaving β-catenin-2 activity intact, enabling precise genotype-phenotype mapping.

Investigating p300-Dependent vs. CBP-Dependent Wnt Signaling

Windorphen's selective inhibition of p300 (IC50 = 4.2 µM) without affecting CBP allows for unambiguous interrogation of p300's specific contribution to Wnt/β-catenin transcriptional programs . This is particularly valuable when used in parallel with CBP-selective inhibitors like ICG-001 (IC50 = 3 µM) or PRI-724 (IC50 = 45 nM) to dissect co-activator-specific gene regulation in cancer or developmental biology .

Validating On-Target Effects with (E)-Isomer Negative Control

For any experiment employing Windorphen, inclusion of the (E)-isomer inactive control is strongly recommended to establish assay specificity . This practice is essential for high-impact publications and industrial drug discovery programs where rigorous chemical probe validation is required to avoid false-positive hits and ensure data reproducibility.

Studying Wnt-Addicted Cancer Cell Vulnerabilities

Windorphen selectively induces apoptosis in cancer cells with Wnt-activating mutations (e.g., APC-mutant SW480 cells at 20 µM, 72 h) while sparing Wnt-wildtype cells [2]. This context-dependent cytotoxicity makes Windorphen a valuable tool for exploring synthetic lethal interactions and Wnt pathway addiction in colorectal, prostate, and other Wnt-driven malignancies, without the broad cytotoxicity of pan-p300/CBP inhibitors like A-485 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Windorphen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.